3-Isopropoxy-piperidine
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving “3-Isopropoxy-piperidine” are not found in the available resources, piperidine derivatives have been studied extensively. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Piperidine Derivatives in Medicinal Chemistry
Piperidine derivatives play a significant role in medicinal chemistry. For instance, piperine, an isomer of piperidine, has been shown to potentiate the effects of ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is attributed to its ability to inhibit bacterial efflux pumps, leading to increased accumulation and decreased efflux of antibacterial agents in bacterial cells (Khan et al., 2006).
Synthesis of Piperidine Compounds
In the field of organic synthesis, the development of novel methods for synthesizing piperidine compounds is an area of interest. For instance, a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a conformationally rigid diamine with significant importance in medicinal chemistry, has been proposed. This method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by condensing 3-aminopyridine with 2,5-dimethoxytetrahydrofuran (Smaliy et al., 2011).
Role in Opioid Receptor Antagonism
Certain piperidine derivatives have been studied for their potential as opioid receptor antagonists. For example, a specific piperidine compound (LY246736) was discovered as a peripherally selective opioid antagonist with high activity after systemic administration. This compound has shown high affinity for opioid receptors and potent mu receptor antagonism, making it a candidate for clinical investigation in gastrointestinal motility disorders (Zimmerman et al., 1994).
Piperidine Analogs in Nucleoside Synthesis
Piperidine and hydroxypiperidine analogs of nucleosides have been synthesized and evaluated for their cytostatic, antibacterial, and antiviral properties. This research involved the synthesis of piperidine derivatives of both purine and pyrimidine nucleobases using various methods of nucleobase attachment. However, no significant activity was found in the prepared compounds (Kovačková et al., 2011).
Piperidine in Neuropharmacology
Piperidine has been investigated for its role in neuropharmacology. Research has indicated that piperidine, used for treating psychiatric disorders, could have a mechanism of action related to its antagonistic properties against certain psychotomimetic substances. It has been hypothesized that piperidine, found in human urine and mammalian brains, might function as an endogenous agent in the regulation of behavior (Abood et al., 1961).
Future Directions
Piperidines, including “3-Isopropoxy-piperidine”, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the potential applications of “3-Isopropoxy-piperidine” in pharmaceuticals and other industries.
properties
IUPAC Name |
3-propan-2-yloxypiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)10-8-4-3-5-9-6-8/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIELPWFWJPVOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxy-piperidine | |
CAS RN |
1220175-72-3 | |
Record name | 3-(propan-2-yloxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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